Cas no 949328-77-2 (methyl 6,7-dimethoxycinnoline-3-carboxylate)

methyl 6,7-dimethoxycinnoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-Cinnolinecarboxylic acid, 6,7-dimethoxy-, methyl ester
- methyl 6,7-dimethoxycinnoline-3-carboxylate
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- MDL: MFCD09802087
- インチ: 1S/C12H12N2O4/c1-16-10-5-7-4-9(12(15)18-3)14-13-8(7)6-11(10)17-2/h4-6H,1-3H3
- InChIKey: OOKJNDDKWZVQPH-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(OC)C(OC)=C2)=CC(C(OC)=O)=N1
計算された属性
- 精确分子量: 248.07970687g/mol
- 同位素质量: 248.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 70.5Ų
methyl 6,7-dimethoxycinnoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28882-5.0g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 5.0g |
$1779.0 | 2023-02-14 | ||
Enamine | EN300-28882-10.0g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 10.0g |
$2638.0 | 2023-02-14 | ||
Enamine | EN300-28882-0.25g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 0.25g |
$289.0 | 2023-09-06 | |
Ambeed | A572599-1g |
Methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 98% | 1g |
$370.0 | 2024-04-15 | |
Enamine | EN300-28882-0.1g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 0.1g |
$202.0 | 2023-09-06 | |
Enamine | EN300-28882-0.05g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 0.05g |
$135.0 | 2023-09-06 | |
Enamine | EN300-28882-1.0g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 1.0g |
$614.0 | 2023-02-14 | ||
Enamine | EN300-28882-10g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 10g |
$2638.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22751-10g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 95% | 10g |
¥12737.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22751-100mg |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 95% | 100mg |
¥857.0 | 2024-04-15 |
methyl 6,7-dimethoxycinnoline-3-carboxylate 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
methyl 6,7-dimethoxycinnoline-3-carboxylateに関する追加情報
Methyl 6,7-Dimethoxycinnoline-3-Carboxylate (CAS No. 949328-77-2): An Overview of Its Properties and Applications
Methyl 6,7-dimethoxycinnoline-3-carboxylate (CAS No. 949328-77-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cinnolines, which are heterocyclic compounds with a wide range of biological activities. The presence of methoxy groups and a carboxylate ester moiety in its structure imparts unique chemical and pharmacological properties, making it a valuable candidate for various applications.
The chemical structure of methyl 6,7-dimethoxycinnoline-3-carboxylate consists of a cinnoline core with two methoxy substituents at the 6 and 7 positions, and a methyl ester group at the 3-carboxylate position. This configuration not only enhances its solubility and stability but also influences its reactivity and biological activity. The methoxy groups are known to increase lipophilicity, which can improve cell membrane permeability and enhance the compound's ability to interact with biological targets.
Recent studies have highlighted the potential of methyl 6,7-dimethoxycinnoline-3-carboxylate in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The selective inhibition of these kinases can lead to reduced cell proliferation and inflammation, making methyl 6,7-dimethoxycinnoline-3-carboxylate a promising lead compound for drug development.
In addition to its enzymatic inhibition properties, methyl 6,7-dimethoxycinnoline-3-carboxylate has shown potential as an antioxidant and anti-inflammatory agent. Studies have indicated that it can scavenge reactive oxygen species (ROS) and modulate the expression of pro-inflammatory cytokines. These properties are particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles in disease progression. A study published in the Journal of Neurochemistry reported that treatment with this compound reduced oxidative damage and improved cognitive function in animal models of Alzheimer's disease.
The synthesis of methyl 6,7-dimethoxycinnoline-3-carboxylate involves several well-established chemical reactions. One common approach is the condensation of an appropriate aldehyde with a substituted amine followed by cyclization to form the cinnoline ring. The subsequent introduction of methoxy groups and the carboxylate ester moiety can be achieved through selective functional group transformations. The synthetic route is highly versatile, allowing for the preparation of various derivatives with different substituents, which can be tailored to optimize biological activity and pharmacokinetic properties.
In terms of safety and toxicity, preliminary studies suggest that methyl 6,7-dimethoxycinnoline-3-carboxylate has a favorable safety profile at therapeutic concentrations. However, further preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans. These studies will also provide valuable insights into its pharmacokinetics, including absorption, distribution, metabolism, excretion (ADME), and potential drug interactions.
The potential applications of methyl 6,7-dimethoxycinnoline-3-carboxylate extend beyond its direct therapeutic use. It can serve as a valuable tool for probing biological pathways and understanding disease mechanisms. For example, its ability to inhibit specific kinases makes it useful in biochemical assays to study enzyme function and identify new targets for drug discovery. Additionally, its antioxidant properties can be harnessed in developing formulations for skin care products or dietary supplements aimed at reducing oxidative stress.
In conclusion, methyl 6,7-dimethoxycinnoline-3-carboxylate (CAS No. 949328-77-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities that make it a promising candidate for therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders. Ongoing research continues to uncover new aspects of its mechanism of action and optimize its properties for clinical use.
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